1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline is a benzylisoquinoline alkaloid. This compound is structurally characterized by the presence of multiple methoxy groups and a tetrahydroisoquinoline core. It is a derivative of norlaudanosoline, where the phenolic hydrogens have been replaced by methyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline typically involves the use of protective groups to enhance solubility and stability. For instance, the 3,4-dimethoxybenzyl group can be used as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . The protective group is cleaved off during monolayer formation, especially at elevated temperatures (60°C) and in the presence of protons (trifluoroacetic acid) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the use of protective groups and controlled reaction conditions, such as elevated temperatures and specific catalysts, are common practices in the synthesis of similar benzylisoquinoline alkaloids.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: DDQ is a versatile oxidant used for hydride transfer reactions.
Substitution: N-bromosuccinimide (NBS) is used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinone derivatives .
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline has various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activities.
Industry: Utilized in the formation of self-assembled monolayers (SAMs) for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline involves interactions with specific molecular targets and pathways. For instance, it can act as a Bronsted base, accepting a hydron from a donor . The compound’s interactions with biological molecules and its potential therapeutic effects are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1-(3,4-Dimethoxyphenyl)methyl-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline
- Tetrahydropapaverine
Uniqueness
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-propyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific structural modifications, such as the presence of multiple methoxy groups and a propyl substituent. These modifications contribute to its distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
CAS No. |
65700-38-1 |
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Molecular Formula |
C23H31NO4 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-propyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C23H31NO4/c1-6-10-24-11-9-17-14-22(27-4)23(28-5)15-18(17)19(24)12-16-7-8-20(25-2)21(13-16)26-3/h7-8,13-15,19H,6,9-12H2,1-5H3 |
InChI Key |
HXVWWPSVYMTSQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC |
Origin of Product |
United States |
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